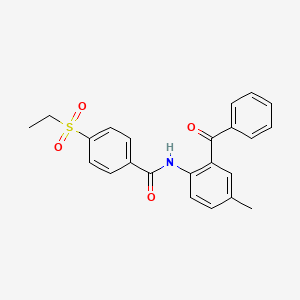![molecular formula C10H14N2O B2384383 2-{[(ピリジン-4-イル)メチル]アミノ}シクロブタン-1-オール CAS No. 2164047-61-2](/img/structure/B2384383.png)
2-{[(ピリジン-4-イル)メチル]アミノ}シクロブタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is a compound that features a cyclobutanol ring substituted with a pyridin-4-ylmethylamino group This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity and potential reactivity of the pyridine moiety
科学的研究の応用
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity or as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with pyridin-4-ylmethylamine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a cyclobutanol derivative is coupled with a pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol would likely involve optimization of the aforementioned synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more sustainable and environmentally friendly reaction conditions.
化学反応の分析
Types of Reactions
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a suitable catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Formation of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutanone
Reduction: Formation of 2-{[(Piperidin-4-yl)methyl]amino}cyclobutan-1-ol
Substitution: Formation of substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, while the cyclobutanol ring provides rigidity and spatial orientation to the molecule .
類似化合物との比較
Similar Compounds
- 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
- 2-{[(Pyridin-3-yl)methyl]amino}cyclobutan-1-ol
- 2-{[(Pyridin-4-yl)methyl]amino}cyclopentan-1-ol
Uniqueness
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. The cyclobutanol ring also imparts a distinct rigidity compared to larger ring systems, potentially affecting its binding interactions and stability in various applications .
特性
IUPAC Name |
2-(pyridin-4-ylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-2-1-9(10)12-7-8-3-5-11-6-4-8/h3-6,9-10,12-13H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNSKMJZJYYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
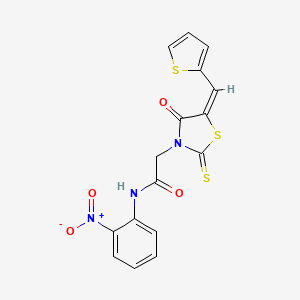
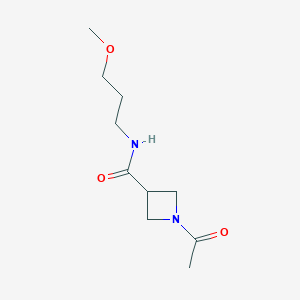
![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
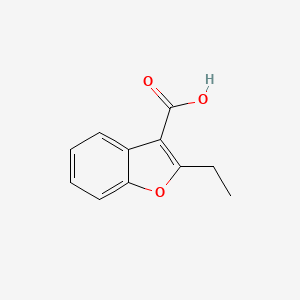
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
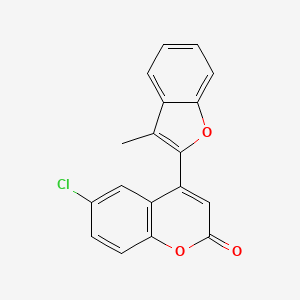
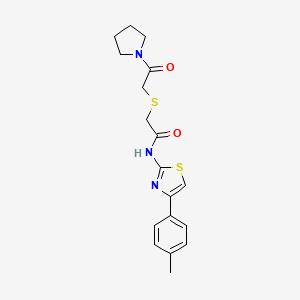
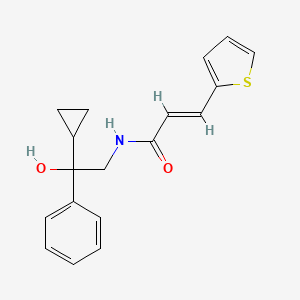
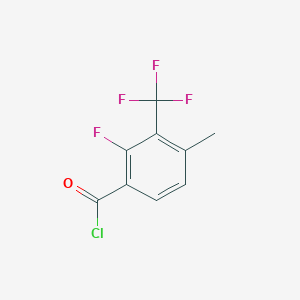
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
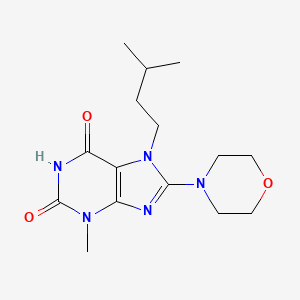
![2,3,4-trimethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2384319.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
